(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid
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Overview
Description
(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid: is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to an acetamido group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of Naphthalen-1-yl Acetate: This is achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amidation Reaction: The naphthalen-1-yl acetate is then reacted with an appropriate amine to form the acetamido derivative.
Coupling with Propanoic Acid: The final step involves coupling the acetamido derivative with (S)-2-bromopropanoic acid under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the acetamido group to an amine.
Substitution: The compound can participate in substitution reactions, where the naphthalene ring can be functionalized with various substituents using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthalene derivatives with hydroxyl or carboxyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to mimic certain amino acid residues. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid, known for its use in the production of dyes and pigments.
Naphthalene-1-acetic acid: Another naphthalene derivative with applications in plant growth regulation.
Naphthalene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart from similar compounds is its combination of a naphthalene ring with an acetamido group and a chiral propanoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(2-naphthalen-1-ylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(15(18)19)16-14(17)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHQQBAKMAHCM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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